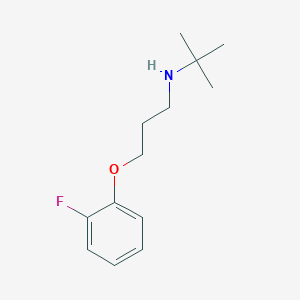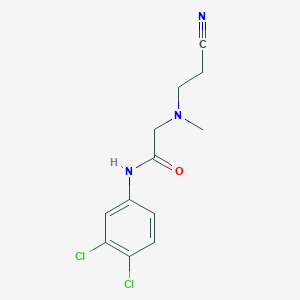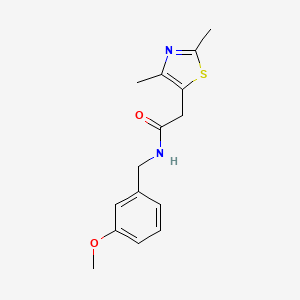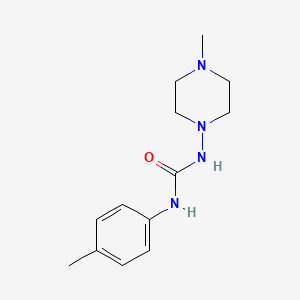
N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine, also known as TFB-TBOA, is a chemical compound that belongs to the class of selective glutamate transport inhibitors. It has been extensively researched for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine works by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine can modulate glutamate signaling pathways in the brain, leading to changes in synaptic plasticity and neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects in certain models of neurological disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine is its selectivity for glutamate transporters, which allows for precise modulation of glutamate signaling pathways. However, its potency and specificity can also make it difficult to use in certain experimental contexts. Additionally, the potential for off-target effects and toxicity must be carefully considered in any experimental design.
Future Directions
There are several potential future directions for research on N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine. One area of interest is the development of more potent and selective glutamate transport inhibitors for use in therapeutic applications. Additionally, further studies are needed to fully understand the complex effects of N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine on glutamate signaling pathways and its potential as a neuroprotective agent in various neurological disorders. Finally, the development of new experimental models and techniques for studying glutamate transporters will be important for advancing our understanding of their role in brain function and disease.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine involves the reaction of tert-butylamine with 2-fluorophenyl chloroformate, followed by the reaction of the resulting intermediate with 3-(2-fluorophenoxy)propan-1-amine. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-(tert-butyl)-3-(2-fluorophenoxy)-1-propanamine has been widely used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been studied for its potential as a therapeutic agent in these conditions.
properties
IUPAC Name |
N-[3-(2-fluorophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDILAEGBPNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5533708 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)


![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)



![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
